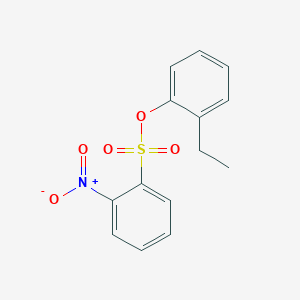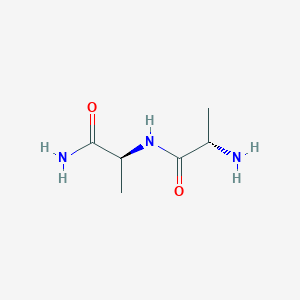
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound that features a phenoxy group substituted with iodine atoms and an ethylacetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps One common approach is to start with the iodination of a phenol derivative to introduce the iodine atoms at the 2, 4, and 6 positionsFinally, the hexanoic acid moiety is attached via esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize each step of the synthesis, and purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace the iodine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce deiodinated phenoxy derivatives .
Applications De Recherche Scientifique
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential use in diagnostic imaging due to its iodine content, which enhances contrast in imaging techniques like X-ray and CT scans.
Mécanisme D'action
The mechanism of action of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with electron-rich sites in biomolecules, leading to changes in their structure and function. The ethylacetamido group can form hydrogen bonds with proteins, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butanoic acid
- 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)pentanoic acid
Uniqueness
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is unique due to its specific combination of functional groups and the presence of three iodine atoms, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high-density materials or specific interactions with biological molecules .
Propriétés
Numéro CAS |
24340-20-3 |
|---|---|
Formule moléculaire |
C16H20I3NO4 |
Poids moléculaire |
671.05 g/mol |
Nom IUPAC |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-4-6-7-12(16(22)23)24-15-11(18)8-10(17)14(13(15)19)20(5-2)9(3)21/h8,12H,4-7H2,1-3H3,(H,22,23) |
Clé InChI |
DIIHDKBJJVQEQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)






